4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile
Overview
Description
4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a nitrile group and a 4-oxo group, along with a m-tolyl (3-methylphenyl) group attached to the cyclohexane ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-(m-tolyl)cyclohexanone with cyanogen bromide in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile can be compared with other similar compounds:
Properties
IUPAC Name |
1-(3-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-12(9-11)14(10-15)7-5-13(16)6-8-14/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCYDXANZMCSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(=O)CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503805 | |
Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73312-15-9 | |
Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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